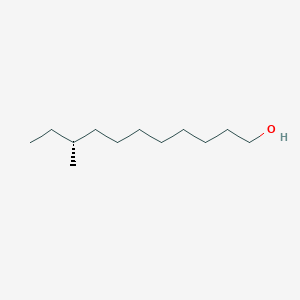
(9R)-9-Methylundecan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9R)-9-Methylundecan-1-OL is an organic compound belonging to the class of alcohols It is characterized by a long carbon chain with a hydroxyl group (-OH) attached to the first carbon and a methyl group attached to the ninth carbon in the R-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9R)-9-Methylundecan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with undecane, a straight-chain alkane with eleven carbon atoms.
Functionalization: The ninth carbon is functionalized with a methyl group using a Friedel-Crafts alkylation reaction. This involves the use of a methylating agent such as methyl chloride (CH₃Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Hydroxylation: The terminal carbon is then hydroxylated to introduce the hydroxyl group. This can be achieved through hydroboration-oxidation, where the alkene is first treated with borane (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(9R)-9-Methylundecan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl₂) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) in the presence of pyridine.
Major Products
Oxidation: Formation of 9-methylundecan-1-one or 9-methylundecanoic acid.
Reduction: Formation of 9-methylundecane.
Substitution: Formation of 9-chloroundecane.
Scientific Research Applications
(9R)-9-Methylundecan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the formulation of fragrances, flavors, and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (9R)-9-Methylundecan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The long carbon chain and methyl group contribute to its hydrophobic interactions, affecting its solubility and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
(9S)-9-Methylundecan-1-OL: The S-enantiomer of the compound, which may have different biological activity due to its stereochemistry.
9-Methylundecane: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
1-Undecanol: Similar structure but without the methyl group on the ninth carbon.
Uniqueness
(9R)-9-Methylundecan-1-OL is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
642995-36-6 |
|---|---|
Molecular Formula |
C12H26O |
Molecular Weight |
186.33 g/mol |
IUPAC Name |
(9R)-9-methylundecan-1-ol |
InChI |
InChI=1S/C12H26O/c1-3-12(2)10-8-6-4-5-7-9-11-13/h12-13H,3-11H2,1-2H3/t12-/m1/s1 |
InChI Key |
BPCAUKGHVSVGCW-GFCCVEGCSA-N |
Isomeric SMILES |
CC[C@@H](C)CCCCCCCCO |
Canonical SMILES |
CCC(C)CCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2H-1,3-Benzodioxol-5-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12608677.png)
![4-Isoquinolinecarbonitrile, 5-[[1-(3-hydroxypropyl)-4-piperidinyl]oxy]-](/img/structure/B12608684.png)
![N-[1-(Piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide](/img/structure/B12608688.png)
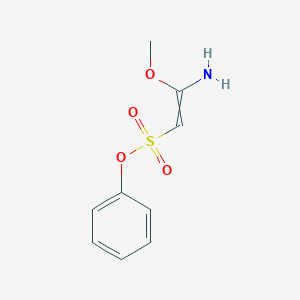
![4-{2-[4-Oxo-3-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzonitrile](/img/structure/B12608696.png)

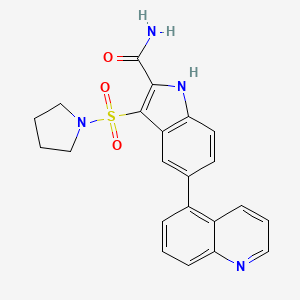
![Trichloro[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]germane](/img/structure/B12608712.png)
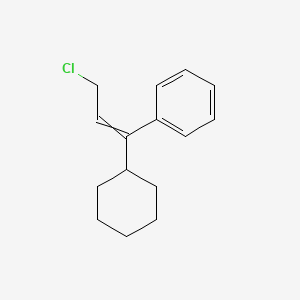
![5-chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-Indole](/img/structure/B12608719.png)
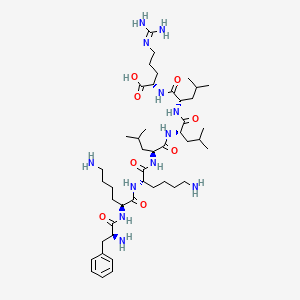
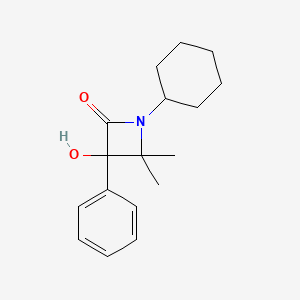
![Benzenesulfonamide, 3-amino-4-methyl-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12608747.png)
![2-[1-(4-Nitrophenyl)ethyl]-1,3-dioxolane](/img/structure/B12608774.png)
